molecular formula C9H13NO2 B1466334 1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-ol CAS No. 1342395-37-2

1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-ol

Cat. No. B1466334
CAS RN: 1342395-37-2
M. Wt: 167.2 g/mol
InChI Key: ILVFLVHRRIMVSB-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-ol, abbreviated as CPAO, is a cyclic compound that is part of the azetidin family. It’s a multifunctionalized cyclopent-3-ene-1-carboxamide .


Synthesis Analysis

The synthesis of CPAO involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .

Scientific Research Applications

Synthesis of Carbacepham Derivatives

The compound has been utilized in the synthesis of enantiopure carbacepham derivatives via Lewis acid-promoted carbonyl-ene cyclizations of 2-azetidinone-tethered alkenylaldehydes. This method allows for a rapid and highly diastereoselective synthesis of polyfunctionalized, enantiomerically pure carbacepham derivatives, highlighting its utility in generating complex molecular architectures with potential applications in medicinal chemistry and drug development (Alcaide, Pardo, Rodríguez-Ranera, & Rodríguez-Vicente, 2001).

Transformation into 3-Aryl-2-(ethylamino)propan-1-ols

Another study focused on transforming trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate aziridines and azetidines, showcasing the compound's versatility in synthetic organic chemistry. This transformation underscores the potential of such compounds in the synthesis of novel organic molecules with varied functional groups (Mollet, D’hooghe, & de Kimpe, 2011).

Synthesis of Amino Acid Derivatives

The compound also plays a crucial role in the synthesis of chiral donor–acceptor azetines, leading to the formation of amino acid derivatives through highly enantioselective cycloaddition reactions. This research demonstrates the compound's utility in synthesizing important biological molecules, including peptides and natural products, thus contributing significantly to the fields of biochemistry and pharmaceutical sciences (Marichev et al., 2019).

Applications in Polymer Science

Additionally, the compound has been investigated for its applications in polymer science, specifically in the synthesis and characterization of new methacrylate monomers and polymers. Such studies illustrate the compound's potential in developing new materials with specific physical and chemical properties, which could be beneficial in various industrial applications (Coşkun et al., 2000).

properties

IUPAC Name

cyclopent-3-en-1-yl-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-5-10(6-8)9(12)7-3-1-2-4-7/h1-2,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVFLVHRRIMVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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